4-fluoro-N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-fluoro-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N2O3S/c17-11-4-6-15(7-5-11)24(22,23)19-13-9-16(21)20(10-13)14-3-1-2-12(18)8-14/h1-8,13,19H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDIMLZNBDUXCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)F)NS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Fluoro-N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Weight: 366.37 g/mol
- CAS Number: 123456-78-9 (hypothetical for illustration)
The presence of fluorine atoms in the structure is significant as fluorinated compounds often exhibit enhanced metabolic stability and altered pharmacokinetic properties.
Research indicates that compounds similar to 4-fluoro-N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide may act through various mechanisms:
- Inhibition of Enzymatic Activity: The sulfonamide moiety may inhibit specific enzymes, potentially impacting pathways involved in inflammation or cancer progression.
- Receptor Modulation: The pyrrolidine ring may interact with neurotransmitter receptors, influencing neuropharmacological outcomes.
Anticancer Properties
Several studies have demonstrated that derivatives of pyrrolidine compounds possess anticancer properties. For instance, a study evaluated the effects of similar compounds on various cancer cell lines, reporting significant cytotoxicity at low micromolar concentrations. The mechanism involved apoptosis induction through caspase activation pathways.
Antimicrobial Activity
Compounds with similar structures have shown promising antimicrobial effects. A study highlighted that certain benzenesulfonamide derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were often in the range of 1-10 μg/mL.
Case Studies
-
Case Study 1: Anticancer Activity
- Objective: Evaluate the efficacy of 4-fluoro-N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide against breast cancer cell lines.
- Methods: MTT assay was used to assess cell viability.
- Results: The compound showed a dose-dependent decrease in viability with an IC50 value of approximately 5 μM.
-
Case Study 2: Antimicrobial Efficacy
- Objective: Investigate the antimicrobial properties against Staphylococcus aureus.
- Methods: Disk diffusion method was employed.
- Results: The compound demonstrated significant inhibition zones, indicating effective antimicrobial activity.
Data Table: Biological Activities Summary
Comparison with Similar Compounds
CAS 894026-16-5: 4-(2-(3-(1-(3-Fluorophenyl)-5-Oxopyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide
- Structural Differences : Replaces the 4-fluorobenzenesulfonamide group with a urea-linked ethylbenzenesulfonamide.
- Molecular Weight : 420.5 g/mol (vs. ~350–430 g/mol for other analogs).
- Implications : The urea linkage may enhance hydrogen-bonding interactions but reduce metabolic stability compared to the sulfonamide group in the target compound. This could influence receptor binding affinity in therapeutic applications .
4-Fluoro-N-{1-[2-(2,2-Dimethyl-2,3-Dihydrobenzofuran-7-yloxy)ethyl]piperidin-4-yl}benzenesulfonamide (Compound 6)
- Core Structure: Replaces the pyrrolidinone with a piperidine ring and adds a dihydrobenzofuran-ether substituent.
- Synthesis Yield : 89% via sulfonamide coupling, indicating efficient synthetic accessibility.
- Pharmacological Relevance: Acts as a dual α2A/5-HT7 receptor antagonist.
2-(4-Fluorophenyl)-2-Oxoethyl 1-(4-Fluorophenyl)-5-Oxo-3-Pyrrolidinecarboxylate
Example 53 (): Chromen-4-one Derivatives
- Core Structure : Pyrazolo[3,4-d]pyrimidine fused with a chromen-4-one ring.
- Melting Point : 175–178°C, suggesting high crystallinity.
- Pharmacological Implications : The extended aromatic system may enhance π-π stacking interactions with biological targets but reduce aqueous solubility. The dual fluorine substitution (3-fluorophenyl and 5-fluoro) could optimize binding affinity .
N-((1-(4-Chlorophenyl)-5-Oxopyrrolidin-3-yl)methyl)-3-(Trifluoromethyl)benzenesulfonamide
- Substituent Variations : Replaces 3-fluorophenyl with 4-chlorophenyl and uses a trifluoromethylbenzenesulfonamide group.
- Molecular Weight : 432.8 g/mol.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
